
Hdac1-IN-3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hdac1-IN-3 is a compound that acts as an inhibitor of histone deacetylase 1 (HDAC1). Histone deacetylases are enzymes that remove acetyl groups from lysine residues on histone proteins, leading to chromatin condensation and transcriptional repression. Inhibitors of histone deacetylase 1 have gained significant attention due to their potential therapeutic applications, particularly in cancer treatment, where they can reactivate silenced tumor suppressor genes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Hdac1-IN-3 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The synthetic route may involve:
Formation of the Core Structure: This step often involves the construction of a heterocyclic core, which serves as the backbone of the compound.
Functionalization: Introduction of various functional groups to the core structure to enhance its inhibitory activity.
Purification: The final compound is purified using techniques such as column chromatography and recrystallization.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Scaling Up Reactions: Using larger reaction vessels and optimizing reaction conditions to ensure consistent production.
Automation: Implementing automated systems for reaction monitoring and control to improve efficiency.
Quality Control: Rigorous testing of the final product to ensure it meets the required specifications.
化学反応の分析
Types of Reactions
Hdac1-IN-3 can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under certain conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of this compound.
科学的研究の応用
Hdac1-IN-3 has a wide range of scientific research applications, including:
Cancer Research: It is used to study the role of histone deacetylase 1 in cancer and to develop potential cancer therapies.
Epigenetics: The compound is valuable in research focused on understanding epigenetic regulation and gene expression.
Drug Development: this compound serves as a lead compound for developing new histone deacetylase inhibitors with improved efficacy and safety profiles.
Neurodegenerative Diseases: Research into neurodegenerative diseases such as Alzheimer’s disease and Parkinson’s disease also utilizes this compound to explore potential therapeutic avenues.
作用機序
Hdac1-IN-3 exerts its effects by inhibiting the activity of histone deacetylase 1. This inhibition leads to the accumulation of acetylated histones, resulting in a more relaxed chromatin structure and increased gene expression. The molecular targets of this compound include histone proteins and various transcription factors. The pathways involved in its mechanism of action are primarily related to chromatin remodeling and transcriptional regulation.
類似化合物との比較
Hdac1-IN-3 can be compared with other histone deacetylase inhibitors such as:
Trichostatin A: A well-known histone deacetylase inhibitor with broad-spectrum activity.
Vorinostat: An FDA-approved histone deacetylase inhibitor used in the treatment of cutaneous T-cell lymphoma.
Romidepsin: Another FDA-approved histone deacetylase inhibitor for the treatment of certain types of cancer.
Uniqueness
This compound is unique in its specificity for histone deacetylase 1, which allows for targeted inhibition with potentially fewer side effects compared to broader-spectrum inhibitors. This specificity makes it a valuable tool in both research and therapeutic applications.
特性
分子式 |
C22H24ClN7O2 |
|---|---|
分子量 |
453.9 g/mol |
IUPAC名 |
2-[2-[(6-cyano-1-methylindol-3-yl)methyl]-2,7-diazaspiro[3.4]octan-7-yl]-N-hydroxypyrimidine-5-carboxamide;hydrochloride |
InChI |
InChI=1S/C22H23N7O2.ClH/c1-27-10-17(18-3-2-15(7-23)6-19(18)27)11-28-12-22(13-28)4-5-29(14-22)21-24-8-16(9-25-21)20(30)26-31;/h2-3,6,8-10,31H,4-5,11-14H2,1H3,(H,26,30);1H |
InChIキー |
NPDHHPIUUWFZPB-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(C2=C1C=C(C=C2)C#N)CN3CC4(C3)CCN(C4)C5=NC=C(C=N5)C(=O)NO.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


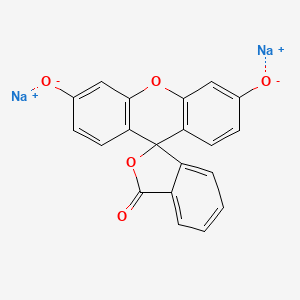
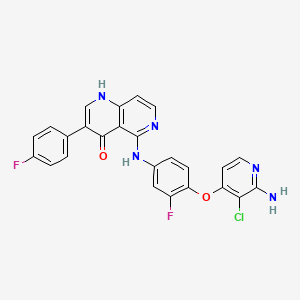
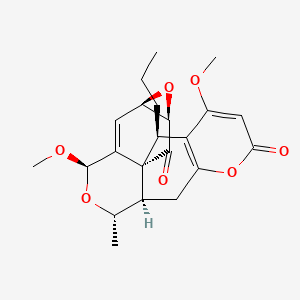
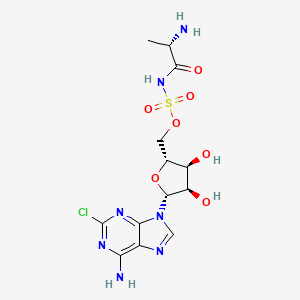

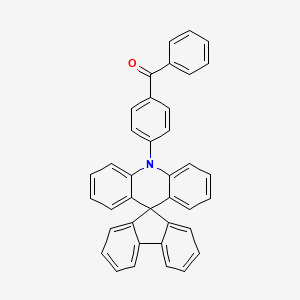
![1-(4-fluorophenyl)-4-[(2S)-2-phenoxypropoxy]pyridin-2-one](/img/structure/B12416760.png)




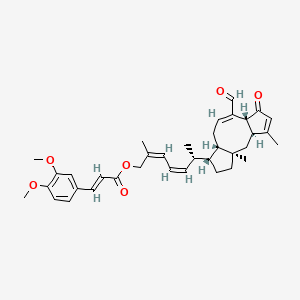

![(1S,5R)-8-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-[5-(ethoxymethyl)pyrazin-2-yl]oxy-8-azabicyclo[3.2.1]octane](/img/structure/B12416817.png)
